molecular formula C18H22N2O3S B5525819 N-(4-{[benzyl(isopropyl)amino]sulfonyl}phenyl)acetamide CAS No. 330468-76-3

N-(4-{[benzyl(isopropyl)amino]sulfonyl}phenyl)acetamide

Cat. No. B5525819
CAS RN: 330468-76-3
M. Wt: 346.4 g/mol
InChI Key: ZMMXAQZVRTZPKF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar sulfonamide derivatives often involves nucleophilic substitution reactions, where an amine reacts with sulfonyl chlorides in the presence of a base. For instance, Abbasi et al. (2019) described a methodology for synthesizing sulfonamides by reacting N-2,3-dihydrobenzo[1,4]-dioxin-6-amine with 4-methylbenzenesulfonyl chloride in an aqueous Na2CO3 solution, followed by reaction with 2-bromo-N-(un/substituted-phenyl)acetamides (Abbasi et al., 2019).

Molecular Structure Analysis

Molecular structure analysis often involves detailed spectroscopic techniques, including IR, NMR, and sometimes X-ray crystallography to elucidate the compound's structure. Sharma et al. (2018) elucidated the structure of a related compound, N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, using HNMR, LC-MS, and X-ray crystallography, highlighting the compound's crystalline structure and intermolecular interactions (Sharma et al., 2018).

Chemical Reactions and Properties

Sulfonamide compounds can undergo various chemical reactions, including further nucleophilic substitutions and transformations into different functional groups, depending on the reactants used. For example, Talagadadeevi et al. (2012) discussed the synthesis of sulfamethizole and its impurities, illustrating the potential chemical transformations sulfonamides can undergo (Talagadadeevi et al., 2012).

Physical Properties Analysis

The physical properties of sulfonamide derivatives, including solubility, melting points, and crystallinity, can be determined using various analytical techniques. Asiri et al. (2012) characterized the crystal structure of N-(4-sulfamoylphenyl)acetamide, providing insights into its molecular geometry and intermolecular hydrogen bonding, which influence its physical properties (Asiri et al., 2012).

Chemical Properties Analysis

The chemical properties of sulfonamide derivatives, such as reactivity, stability, and their ability to participate in chemical reactions, are crucial for their potential applications. The study by Sharafi-kolkeshvandi et al. (2016) on the electrochemical synthesis of 1-N-phenyl-4-(sulfonyl)benzene-1,2-diamine derivatives showcases the regioselective synthesis approach and highlights the compound's chemical reactivity and potential for further functionalization (Sharafi-kolkeshvandi et al., 2016).

Scientific Research Applications

Antimalarial and Antiviral Properties

Sulfonamide derivatives have been investigated for their antimalarial properties, exhibiting promising in vitro activities with IC50 values below 30µM. These compounds, characterized by their ADMET properties, demonstrated no cytotoxicity at relevant concentrations and showed high selectivity indices in certain cases due to the incorporation of specific moieties, such as quinoxaline, to the sulfonamide ring system. Molecular docking studies further suggested these sulfonamides' potential against SARS-CoV-2 targets, indicating their broader antiviral applications (Fahim & Ismael, 2021).

Antimicrobial and Structural Analysis

Sulfanilamide derivatives have been synthesized and characterized, demonstrating unique structural and thermal properties. Despite their varied molecular conformations and hydrogen bonding networks, these derivatives showed limited antibacterial and no antifungal activities, highlighting the structural dependency of their biological actions (Lahtinen et al., 2014). This suggests the importance of structural optimization in designing sulfonamide derivatives for specific scientific applications.

Enzyme Inhibition for Disease Management

Newly synthesized sulfonamides with benzodioxane and acetamide moieties have been evaluated for their enzyme inhibitory potential, targeting α-glucosidase and acetylcholinesterase (AChE). These compounds exhibited substantial inhibitory activity, suggesting their utility in managing diseases associated with enzyme dysfunction. Molecular docking studies supported these findings, providing insights into the compounds' mechanisms of action (Abbasi et al., 2019).

Synthesis and Characterization for Advanced Materials

Research into the synthesis and characterization of sulfonamide derivatives extends into materials science, where these compounds are explored for their potential in creating advanced materials. For instance, azobenzene-containing functional monomers were developed for photoresponsive molecularly imprinted hydrogel materials. These hydrogels demonstrated the ability for photoregulated release and uptake of pharmaceuticals in aqueous media, opening avenues for controlled drug delivery systems (Gong et al., 2008).

properties

IUPAC Name

N-[4-[benzyl(propan-2-yl)sulfamoyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3S/c1-14(2)20(13-16-7-5-4-6-8-16)24(22,23)18-11-9-17(10-12-18)19-15(3)21/h4-12,14H,13H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMMXAQZVRTZPKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101161822
Record name N-[4-[[(1-Methylethyl)(phenylmethyl)amino]sulfonyl]phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101161822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-{[benzyl(isopropyl)amino]sulfonyl}phenyl)acetamide

CAS RN

330468-76-3
Record name N-[4-[[(1-Methylethyl)(phenylmethyl)amino]sulfonyl]phenyl]acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=330468-76-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[4-[[(1-Methylethyl)(phenylmethyl)amino]sulfonyl]phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101161822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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